2-Ethoxy-6-methylpyrazine CAS number 53163-97-6
2-Ethoxy-6-methylpyrazine CAS number 53163-97-6
An In-depth Technical Guide to 2-Ethoxy-6-methylpyrazine (CAS 53163-97-6)
Authored by a Senior Application Scientist
Foreword
Pyrazines represent a fascinating and commercially significant class of heterocyclic aromatic compounds. Their prevalence in thermally processed foods and their contribution to characteristic nutty, roasted, and toasted aromas have made them indispensable in the flavor and fragrance industries. This guide focuses on a specific, high-impact member of this family: 2-Ethoxy-6-methylpyrazine (CAS 53163-97-6). Beyond its organoleptic properties, the study of such molecules provides a rich ground for exploring regioselective synthesis, advanced analytical characterization, and structure-activity relationships. This document is intended for researchers, chemists, and product development professionals, offering a synthesized overview of the critical technical aspects of this compound, from its molecular architecture to its practical application and safe handling.
Molecular Profile and Physicochemical Properties
2-Ethoxy-6-methylpyrazine is a substituted pyrazine recognized for its powerful and distinct aroma profile.[1] Its molecular structure, featuring an ethoxy and a methyl group on the pyrazine ring, gives rise to its characteristic sensory properties and influences its chemical behavior.
Key Identifiers and Properties
A summary of the essential physicochemical data for 2-Ethoxy-6-methylpyrazine is presented below. This information is critical for its application in formulations, for predicting its behavior in different matrices, and for establishing appropriate analytical and safety protocols.
| Property | Value | Source(s) |
| CAS Number | 53163-97-6 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Odor Profile | Potent nutty, roasted, earthy notes | [1][3] |
| Boiling Point | 191.00 to 193.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 68.33 °C (155.00 °F) TCC | [2] |
| Solubility | Soluble in alcohol and water (1824 mg/L @ 25 °C est.) | [2][4] |
| Vapor Pressure | 0.708 mmHg @ 25.00 °C (est.) | [2] |
Synthesis and Manufacturing
The synthesis of asymmetrically substituted pyrazines like 2-Ethoxy-6-methylpyrazine requires careful control to achieve the desired regioselectivity.[1] The position of the substituents on the pyrazine ring is paramount, as it dictates the final sensory characteristics of the molecule.
Rationale for Synthetic Strategy: Regioselective Alkoxylation
A common and effective strategy for producing alkoxy-substituted pyrazines involves the direct alkoxylation of a pre-existing, suitably functionalized pyrazine ring.[1] This approach is often preferred over building the ring from acyclic precursors when the starting pyrazine is readily available. The causality behind this choice lies in directing the incoming ethoxy group to the desired position relative to the methyl group. This is typically achieved by activating a specific position on the ring, for instance, through a halogenated intermediate (e.g., 2-chloro-6-methylpyrazine), which can then undergo nucleophilic substitution with sodium ethoxide.
Generalized Synthetic Protocol
The following protocol outlines a conceptual, self-validating pathway for the synthesis of 2-Ethoxy-6-methylpyrazine. Each step is designed to be monitored by standard analytical techniques to ensure conversion and purity before proceeding.
Step 1: Halogenation of 2-Methylpyrazine
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Objective: To introduce a leaving group at the 2-position to facilitate subsequent nucleophilic substitution.
-
Procedure:
-
Start with 2-methylpyrazine as the substrate.
-
React with a suitable halogenating agent (e.g., N-chlorosuccinimide or phosphorus oxychloride) under controlled temperature conditions.
-
Monitor the reaction progress using Gas Chromatography (GC) to track the consumption of the starting material and the formation of 2-chloro-6-methylpyrazine.
-
Upon completion, quench the reaction and purify the chlorinated intermediate via distillation or chromatography.
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Step 2: Nucleophilic Substitution with Sodium Ethoxide
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Objective: To displace the chloride with an ethoxy group.
-
Procedure:
-
Prepare sodium ethoxide by reacting sodium metal with anhydrous ethanol.
-
Add the purified 2-chloro-6-methylpyrazine to the sodium ethoxide solution in ethanol.
-
Heat the reaction mixture under reflux. The progress is monitored by Thin Layer Chromatography (TLC) or GC to confirm the disappearance of the chloro-pyrazine.
-
After the reaction is complete, cool the mixture, neutralize any excess base, and remove the ethanol under reduced pressure.
-
Step 3: Extraction and Purification
-
Objective: To isolate and purify the final product.
-
Procedure:
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude 2-Ethoxy-6-methylpyrazine by vacuum distillation to yield the final product with high purity (typically >95%). The purity is validated by GC-MS analysis.
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Synthesis Workflow Diagram
Caption: A conceptual workflow for the regioselective synthesis of 2-Ethoxy-6-methylpyrazine.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and concentration of 2-Ethoxy-6-methylpyrazine in both its neat form and within complex matrices such as food and fragrance formulations.
Core Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for analyzing volatile pyrazines. GC provides excellent separation of isomers and other volatile components, while MS allows for positive identification based on the fragmentation pattern of the molecular ion.[5]
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile analysis, HPLC can be employed for the separation of pyrazine isomers, particularly at a semi-preparative scale.[6][7] It is especially useful when dealing with less volatile derivatives or when GC is not suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation. They provide detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern on the pyrazine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C-H (alkyl), C=N (aromatic ring), and C-O-C (ether) bonds.
Expected Spectroscopic Data
| Technique | Expected Features for 2-Ethoxy-6-methylpyrazine |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 138. Key fragments corresponding to the loss of an ethyl group (-29) or an ethoxy group (-45). |
| ¹H NMR | Signals for the pyrazine ring protons (2 distinct singlets or doublets), a quartet for the -O-CH₂- protons, a triplet for the -CH₃ of the ethoxy group, and a singlet for the methyl group on the ring. |
| ¹³C NMR | Distinct signals for each of the 7 carbon atoms, including the two non-equivalent carbons in the pyrazine ring, the methyl carbon, and the two carbons of the ethoxy group. |
| IR Spectroscopy | Characteristic absorptions for aromatic C-H stretching, C=N and C=C ring stretching (~1500-1600 cm⁻¹), C-O-C ether stretching (~1050-1250 cm⁻¹), and aliphatic C-H stretching. |
Standard Quality Control Protocol (GC-MS)
1. Sample Preparation:
-
Objective: To prepare the sample for accurate and reproducible injection.
-
Procedure:
-
For the neat substance, prepare a dilute solution (e.g., 100 ppm) in a high-purity solvent like dichloromethane or ethanol.
-
For food or fragrance matrices, use an appropriate extraction method such as Solid Phase Microextraction (SPME) or liquid-liquid extraction to isolate the volatile fraction.
-
Add an internal standard (e.g., an odd-chain alkane or a deuterated analog) for quantitative analysis.
-
2. GC-MS Analysis:
-
Objective: To separate and identify the target analyte.
-
Procedure:
-
Inject 1 µL of the prepared sample into a GC-MS system.
-
GC Column: Use a mid-polar capillary column (e.g., DB-5ms or equivalent) for good separation.
-
Temperature Program: Start at a low temperature (e.g., 40°C), hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 250°C.
-
MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.
-
3. Data Analysis:
-
Objective: To confirm identity and determine purity.
-
Procedure:
-
Identify the peak for 2-Ethoxy-6-methylpyrazine by its retention time.
-
Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST).
-
Calculate purity by integrating the peak area and comparing it to the total area of all peaks (Area % method). For quantitative work, use the response factor relative to the internal standard.
-
Analytical Workflow Diagram
Caption: Standard workflow for the quality control analysis of 2-Ethoxy-6-methylpyrazine via GC-MS.
Applications in Research and Industry
The primary value of 2-Ethoxy-6-methylpyrazine lies in its potent sensory impact, making it a key ingredient in the flavor and fragrance sectors.[1][3] Its applications are a direct result of its chemical structure and resulting aroma profile.
-
Flavor Industry: As a high-impact flavoring agent, it is used to impart or enhance nutty and roasted notes in a wide variety of food products.[3] This includes savory snacks, baked goods, coffee, and meat products.[3][8] Its potency means it is typically used at very low concentrations (ppm levels).
-
Fragrance Industry: In perfumery, it can be used as a building block to create complex and sophisticated scent compositions, particularly those aiming for gourmand or roasted undertones.[8]
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Research and Development: In a research context, it serves as an important analytical standard for food scientists studying the Maillard reaction and the development of flavor in cooked foods. It is also a valuable tool for sensory scientists investigating structure-odor relationships in pyrazine derivatives.
Application Domain Map
Sources
- 1. 2-Ethoxy-6-methylpyrazine|CAS 53163-97-6 [benchchem.com]
- 2. 2-methyl-6-ethoxypyrazine, 53163-97-6 [thegoodscentscompany.com]
- 3. 2-Ethoxy-6-methylpyrazine [myskinrecipes.com]
- 4. 2-Ethyl-6-methylpyrazine | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 6. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. innospk.com [innospk.com]
